molecular formula C17H12BrN3O4 B3569483 1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione

1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione

Cat. No. B3569483
M. Wt: 402.2 g/mol
InChI Key: AKWMPYUACDSPOF-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione is a chemical compound that belongs to the pyrazolidine family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to be capable of scavenging free radicals. In addition, it has been found to have a protective effect on the liver and to be capable of reducing lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions that can be explored with 1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione. One possible direction is to investigate its potential as an antitumor agent. Another direction is to study its potential therapeutic effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be conducted to better understand its mechanism of action and to explore its potential applications in other research areas.

Scientific Research Applications

1-(4-bromophenyl)-4-(4-methyl-3-nitrobenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an antitumor agent and as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c1-10-2-3-11(9-15(10)21(24)25)8-14-16(22)19-20(17(14)23)13-6-4-12(18)5-7-13/h2-9H,1H3,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWMPYUACDSPOF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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